molecular formula C11H17NO3S2 B14312574 4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide CAS No. 108966-54-7

4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide

Cat. No.: B14312574
CAS No.: 108966-54-7
M. Wt: 275.4 g/mol
InChI Key: FDORWDSKZBVQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of benzenesulfonyl chloride with 5-hydroxypentylamine under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonamides often involves the use of microwave irradiation to enhance reaction rates and yields. The combination of hydrogen peroxide and thionyl chloride is also used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which can then react with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it functions by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts the production of purines and pyrimidines, ultimately leading to the death of the bacterial cell .

Properties

CAS No.

108966-54-7

Molecular Formula

C11H17NO3S2

Molecular Weight

275.4 g/mol

IUPAC Name

4-(5-hydroxypentylsulfanyl)benzenesulfonamide

InChI

InChI=1S/C11H17NO3S2/c12-17(14,15)11-6-4-10(5-7-11)16-9-3-1-2-8-13/h4-7,13H,1-3,8-9H2,(H2,12,14,15)

InChI Key

FDORWDSKZBVQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCCCCO)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.